4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a phenylsulfamoyl group, and a benzamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the benzamide structure. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with phenylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently reacted with 3-(trifluoromethyl)benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Catalysts like palladium or copper complexes are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines[5][5].
Scientific Research Applications
4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the phenylsulfamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(phenylsulfamoyl)benzoic acid
- 4-(trifluoromethyl)benzenesulfonyl chloride
- N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c1-14-10-11-15(12-19(14)30(28,29)26-17-7-3-2-4-8-17)20(27)25-18-9-5-6-16(13-18)21(22,23)24/h2-13,26H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZXNCMQKVFICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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